1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol
Descripción
Propiedades
IUPAC Name |
1-(1H-benzimidazol-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-9-5-7-15(8-6-9)12-13-10-3-1-2-4-11(10)14-12/h1-4,9,16H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLPDRKLRWVYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671427 | |
| Record name | 1-(1H-Benzimidazol-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-16-3 | |
| Record name | 1-(1H-Benzimidazol-2-yl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Benzimidazol-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Rising Profile of 2-(4-Hydroxypiperidin-1-yl)benzimidazole Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents due to its structural similarity to endogenous purines. This technical guide delves into the burgeoning field of 2-(4-hydroxypiperidin-1-yl)benzimidazole derivatives, a class of compounds demonstrating significant potential across a spectrum of biological activities. While direct and extensive research on this specific substitution pattern is emerging, this document synthesizes current knowledge from closely related analogs to provide a comprehensive overview of their likely therapeutic applications, mechanisms of action, and the experimental methodologies required for their evaluation. We will explore the anticipated anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, underpinned by a discussion of their synthetic pathways and the crucial role of the 4-hydroxypiperidin-1-yl moiety in modulating biological effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate and harness the therapeutic promise of these compelling molecules.
Introduction: The Benzimidazole Core and the Significance of the 2-(4-Hydroxypiperidin-1-yl) Moiety
The benzimidazole ring system, an isostere of naturally occurring purine nucleotides, has proven to be a versatile scaffold for the design of a multitude of biologically active compounds.[1][2] This structural mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad range of pharmacological effects.[1][2] The therapeutic landscape is populated with benzimidazole-based drugs demonstrating success as anthelmintics (e.g., albendazole, mebendazole), proton pump inhibitors (e.g., omeprazole), and even anticancer agents.[1][3]
The introduction of a piperidine ring at the 2-position of the benzimidazole core has been shown to be a fruitful strategy in modulating the physicochemical and pharmacological properties of the resulting molecules. The piperidine moiety can influence solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for drug-target interactions and pharmacokinetic profiles.
This guide specifically focuses on derivatives featuring a 4-hydroxypiperidin-1-yl substituent. The inclusion of a hydroxyl group at the 4-position of the piperidine ring is a key structural modification that can be expected to:
-
Enhance Hydrophilicity: This can improve aqueous solubility and potentially alter the pharmacokinetic properties of the molecule.
-
Introduce a Hydrogen Bonding Site: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with biological targets.
-
Serve as a Site for Further Functionalization: The hydroxyl group can be a handle for the attachment of other chemical groups to create further derivatives with tailored properties.
Given the known biological activities of related benzimidazole-piperidine compounds, it is hypothesized that 2-(4-hydroxypiperidin-1-yl)benzimidazole derivatives will exhibit significant potential in the following therapeutic areas:
-
Anticancer Activity
-
Antimicrobial Activity
-
Anti-inflammatory Activity
This guide will now explore each of these potential activities in detail, drawing upon data from structurally similar compounds to build a predictive framework for the biological profile of 2-(4-hydroxypiperidin-1-yl)benzimidazole derivatives.
Synthesis of 2-(4-Hydroxypiperidin-1-yl)benzimidazole Derivatives: A Plausible Pathway
The synthesis of the target compounds can be logically approached through the condensation of an appropriately substituted o-phenylenediamine with a 2-substituted aldehyde or carboxylic acid. A key intermediate for this process is 4-(4-hydroxypiperidin-1-yl)benzaldehyde . A plausible synthetic route is outlined below.
Synthesis of the Key Intermediate: 4-(4-Hydroxypiperidin-1-yl)benzaldehyde
A common method for the synthesis of this aldehyde involves the nucleophilic aromatic substitution of a fluorine atom from 4-fluorobenzaldehyde by 4-hydroxypiperidine.[4][5]
General Procedure for the Synthesis of 2-(4-Hydroxypiperidin-1-yl)benzimidazole Derivatives
The final step in the synthesis of the target compounds typically involves the condensation of an o-phenylenediamine with the prepared aldehyde. This reaction is often catalyzed by an acid and can be performed under various conditions, including reflux in a suitable solvent or under microwave irradiation to accelerate the reaction.[6][7][8]
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive literature on benzimidazole derivatives, the 2-(4-hydroxypiperidin-1-yl)benzimidazole scaffold is poised to exhibit a range of biological activities.
Anticancer Potential
Benzimidazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3] The introduction of a piperidine moiety has been shown to be a favorable modification in the design of novel anticancer compounds.
3.1.1. Predicted Mechanisms of Anticancer Action
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives, such as mebendazole and albendazole, exert their anticancer effects by binding to β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[1] It is plausible that 2-(4-hydroxypiperidin-1-yl)benzimidazole derivatives could also exhibit this mechanism.
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes involved in DNA replication and transcription. Their inhibition can lead to DNA damage and cell death. Certain benzimidazole derivatives have been identified as topoisomerase inhibitors.[3]
-
Kinase Inhibition: Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Benzimidazoles have been developed as inhibitors of various kinases, including those involved in cell cycle progression (e.g., CDKs) and signal transduction (e.g., EGFR).[2]
-
Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of many anticancer agents is the induction of programmed cell death, or apoptosis. Benzimidazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3]
3.3.2. Experimental Evaluation of Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives can be investigated using cell-based assays, typically with lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Key In Vitro Assays for Anti-inflammatory Activity Evaluation
| Assay | Principle | Endpoint Measured |
| Griess Assay | A colorimetric assay that measures the concentration of nitrite, a stable product of nitric oxide. | Nitric oxide (NO) production. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | An antibody-based assay to quantify the concentration of specific proteins. | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants. |
| Western Blotting | A technique to detect and quantify specific proteins in a sample. | Expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., NF-κB, IκBα). |
Detailed Experimental Protocols
To facilitate the investigation of 2-(4-hydroxypiperidin-1-yl)benzimidazole derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.
Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate growth medium.
-
Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without the test compound) and a sterility control well (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth or a significant reduction in OD compared to the growth control.
Protocol: Griess Assay for Nitric Oxide (NO) Production
Objective: To measure the production of nitric oxide by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
96-well microtiter plates
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using a standard curve generated with sodium nitrite.
Conclusion and Future Directions
The 2-(4-hydroxypiperidin-1-yl)benzimidazole scaffold represents a promising area for the discovery of new therapeutic agents. By leveraging the known biological activities of related benzimidazole and piperidine-containing compounds, researchers can rationally design and synthesize novel derivatives with enhanced potency and selectivity. The anticipated anticancer, antimicrobial, and anti-inflammatory properties of this class of compounds warrant a thorough investigation. The experimental protocols provided in this guide offer a solid foundation for the in vitro evaluation of these derivatives.
Future research should focus on:
-
Systematic Synthesis and Screening: A library of 2-(4-hydroxypiperidin-1-yl)benzimidazole derivatives with diverse substitutions on the benzimidazole ring should be synthesized and screened for a wide range of biological activities.
-
Structure-Activity Relationship (SAR) Studies: A detailed investigation into the SAR will be crucial to understand the influence of the 4-hydroxy group and other substituents on the observed biological effects.
-
In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most active compounds will be essential for their further development as clinical candidates.
By pursuing these avenues of research, the full therapeutic potential of 2-(4-hydroxypiperidin-1-yl)benzimidazole derivatives can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.
References
- Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone—A biologically active scaffold. European journal of medicinal chemistry, 43(5), 897-905.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Medicinal Chemistry Letters, 3(10), 834-838.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Frontiers in Chemistry, 11, 1189288.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(19), 6939.
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 18055.
- (PDF)
- Synthesis and Antimicrobial Activity of Some New 4H-Pyrrolo[1,2-a]benzimidazoles. Molecules, 13(10), 2442-2450.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
- Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia, 21(3).
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Deriv
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(19), 6939.
- 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 13(19), 3253-3256.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry, 12(6), 501-514.
- Synthesis of A. 4-(4-Hydroxypiperidyl)benzaldehyde. (n.d.). PrepChem.com.
- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5035.
- ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. RASAYAN Journal of Chemistry, 8(2), 164-167.
- Structure activity relationship of benzimidazole deriv
- Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. (2026, February 12).
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7).
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516.
- Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry, 13(7), 1-13.
- (PDF) Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents: Dual Activity-Difference (DAD) Maps. (2025, August 6).
-
SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZOD[2][9]IAZEPINES Magd. (2011, August 30).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1735.
- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)
- Benzimidazole derivatives with antihistaminic activity. (n.d.).
- Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradi
- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.).
- Design and Synthesis of New Benzimidazole and Pyrimidine Derivatives as α-glucosidase Inhibitor. Iranian Journal of Pharmaceutical Research, 14(3), 735-744.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- 4-(4-Hydroxypiperidin-1-yl)benzaldehyde. (n.d.). Sigma-Aldrich.
- US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. (n.d.).
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. (PDF) Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives [academia.edu]
The Pivotal Role of the 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol Scaffold in Modern Antihistamine Research
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol core scaffold has emerged as a significant pharmacophore in the pursuit of novel histamine H1 receptor antagonists. This technical guide provides a comprehensive overview of its synthesis, mechanism of action, structure-activity relationships (SAR), and the critical in vitro and in vivo experimental protocols used for its evaluation. By examining the extensive research on its derivatives, including the structural basis for the activity of compounds like bilastine, this document serves as a vital resource for scientists and researchers dedicated to the development of next-generation antihistamines with improved efficacy and safety profiles.
Introduction: The Unmet Need in Antihistamine Therapy
Histamine H1 receptor antagonists are a cornerstone in the management of allergic conditions such as rhinitis and urticaria. While first-generation antihistamines were effective, their clinical utility was often limited by sedative and anticholinergic side effects. The advent of second-generation agents, which are peripherally selective, marked a significant therapeutic advance. However, the quest for antihistamines with faster onset, longer duration of action, and a superior safety profile continues to drive modern drug discovery. The benzimidazole ring system, a privileged scaffold in medicinal chemistry, has been extensively explored for its diverse pharmacological activities, including potent antihistaminic effects.[1][2] This guide focuses on the 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol moiety, a key structural motif that has led to the development of potent H1 receptor antagonists.
The 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol Core: A Privileged Scaffold
The core structure consists of a benzimidazole ring linked at the 2-position to a piperidin-4-ol moiety. This arrangement provides a rigid framework with key features for interaction with the H1 receptor. The benzimidazole portion can engage in aromatic interactions, while the piperidine nitrogen acts as a basic center, crucial for receptor binding. The hydroxyl group on the piperidine ring offers a potential point for hydrogen bonding, further enhancing receptor affinity and influencing pharmacokinetic properties.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of the 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol scaffold and its derivatives generally involves the condensation of o-phenylenediamine with a suitably functionalized piperidine precursor. A common synthetic route is outlined below:
Caption: General synthetic workflow for 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol and its derivatives.
Detailed Synthetic Protocol (Exemplary)
A common approach involves the reaction of o-phenylenediamine with a piperidine-4-carboxylic acid derivative, often protected on the nitrogen, in the presence of a dehydrating agent like polyphosphoric acid or under high-temperature conditions. Subsequent deprotection of the piperidine nitrogen yields the core scaffold. For the synthesis of N-substituted derivatives, the piperidine nitrogen can then be alkylated or acylated.[2]
Mechanism of Action: Targeting the Histamine H1 Receptor
The primary mechanism of action for compounds based on this scaffold is competitive antagonism at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Upon activation by histamine, the H1 receptor initiates a signaling cascade leading to the symptoms of an allergic reaction.
Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of the antagonist scaffold.
Derivatives of the 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol scaffold act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and thereby reducing its basal activity even in the absence of histamine.
Structure-Activity Relationship (SAR) Studies
| Moiety | Position | Modification | Impact on H1-Antihistaminic Activity | Reference |
| Benzimidazole | N-1 | Substitution with small alkyl or alkoxyalkyl groups | Generally enhances potency. The presence of an oxygen atom in the side chain can be beneficial. | [3] |
| Benzene ring | Substitution | Can modulate activity and selectivity. | [1] | |
| Piperidine | N-1 | Substitution with various alkyl and aralkyl groups | Crucial for activity. The nature of the substituent significantly influences potency and pharmacokinetic properties. | [2] |
| 4-position | Hydroxyl group | Provides a point for hydrogen bonding, potentially increasing affinity. Can be replaced with other functional groups to modulate properties. | [4] |
Key Insights from SAR:
-
N-1 Substitution on Benzimidazole: The introduction of substituents at the N-1 position of the benzimidazole ring has been a successful strategy to enhance antihistaminic activity. For example, the well-known antihistamine bilastine features a 2-ethoxyethyl group at this position on a related benzimidazole-piperidine core.[5]
-
Piperidine N-1 Substituent: This position is a key determinant of potency and selectivity. Large, lipophilic groups are often well-tolerated and can lead to potent compounds.
-
2-Amino vs. 2-Hydroxy/2-Keto: The parent compound of interest has a hydroxyl group at the 2-position of the benzimidazole ring (in its tautomeric form). Related research on 2-aminobenzimidazole derivatives has also yielded potent H1-antihistamines, such as astemizole.[1]
Experimental Evaluation: Protocols and Methodologies
The antihistaminic properties of compounds derived from the 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol scaffold are evaluated using a tiered approach, progressing from in vitro to in vivo models.
In Vitro Assays
a) H1 Receptor Binding Assay:
-
Objective: To determine the affinity of the test compound for the histamine H1 receptor.
-
Methodology:
-
Source of Receptor: Membranes from cells stably expressing the human H1 receptor (e.g., CHO or HEK293 cells) are commonly used.
-
Radioligand: A radiolabeled H1 antagonist, typically [³H]pyrilamine, is used.
-
Procedure: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Detection: The amount of bound radioactivity is measured after separating the bound from the free radioligand by filtration.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
b) Functional Antagonism Assay (e.g., Calcium Mobilization):
-
Objective: To assess the ability of the test compound to inhibit the functional response mediated by H1 receptor activation.
-
Methodology:
-
Cell Line: A cell line expressing the H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4) is used.
-
Procedure: Cells are pre-incubated with the test compound, followed by stimulation with histamine.
-
Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the maximal response to histamine (IC50) is determined.
-
In Vivo Models
a) Histamine-Induced Lethality in Guinea Pigs:
-
Objective: To evaluate the protective effect of the test compound against a lethal dose of histamine.
-
Methodology:
-
Animal Model: Guinea pigs are highly sensitive to histamine.
-
Procedure: Animals are pre-treated with the test compound or vehicle, followed by an intravenous or intraperitoneal injection of a lethal dose of histamine.
-
Endpoint: The percentage of animals protected from death is recorded.
-
b) Compound 48/80-Induced Systemic Anaphylaxis in Rats:
-
Objective: To assess the compound's ability to inhibit mast cell degranulation and subsequent histamine release.
-
Methodology:
-
Animal Model: Rats are used.
-
Procedure: Animals are pre-treated with the test compound, followed by an injection of compound 48/80, a potent mast cell degranulator.
-
Endpoint: The survival rate is monitored.[2]
-
Therapeutic Potential and Future Directions
The 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective H1-antihistamines. The commercial success of drugs like bilastine, which is structurally related, underscores the therapeutic value of this chemical class.[5]
Future research in this area is likely to focus on:
-
Fine-tuning Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to achieve desirable dosing regimens.
-
Enhancing Selectivity: Further minimizing off-target activities to improve the safety profile.
-
Exploring Dual-Target Ligands: Investigating the potential for designing molecules that modulate other relevant targets in the allergic cascade in addition to the H1 receptor.
Conclusion
The 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol core structure represents a cornerstone in the development of modern antihistamines. Its favorable physicochemical properties and versatile synthetic accessibility have enabled the generation of a rich pipeline of H1 receptor antagonists. A thorough understanding of its synthesis, mechanism of action, and SAR, as detailed in this guide, is essential for researchers aiming to innovate and develop the next generation of superior antihistaminic agents.
References
- NO303014B1 - 2- (piperidin-4-yl)
-
Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-9. [Link]
-
Janssens, F., et al. (1985). New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry, 28(12), 1934-43. [Link]
-
Janssens, F., et al. (1985). New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry, 28(12), 1925-33. [Link]
- EP0818454A1 - Benzimidazole derivatives with antihistaminic activity - Google P
-
Ohtaka, H., et al. (1988). Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents. Journal of Medicinal Chemistry, 31(7), 1443-7. [Link]
Sources
- 1. New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-a mines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]
- 5. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
Thermodynamic Fingerprinting of Benzimidazole-Substituted Piperidinols: A Guide to Optimizing Drug-Target Interactions
Foreword
In the intricate dance of drug discovery, understanding the fundamental forces that govern the interaction between a potential drug molecule and its biological target is paramount. For researchers, scientists, and drug development professionals working with the promising class of benzimidazole-substituted piperidinols, a deep appreciation of their thermodynamic properties is not merely academic—it is a critical compass for navigating the path to clinical success. This guide provides an in-depth exploration of the thermodynamic landscape of these compounds, offering not just the "what" and "how" of experimental and computational characterization, but more importantly, the "why." By elucidating the causal relationships between thermodynamic parameters and pharmacological outcomes, we aim to empower you to make more informed decisions in lead optimization and candidate selection.
The Significance of Thermodynamic Profiling in Drug Development
The ultimate goal in rational drug design is to optimize the binding of a chemical entity to its intended biological target.[1] This binding affinity, quantified by the association constant (Ka), is directly related to the Gibbs free energy of binding (ΔG).[1] However, a singular focus on ΔG can be misleading, as it represents the net effect of two distinct thermodynamic components: enthalpy (ΔH) and entropy (ΔS).[1][2]
-
Gibbs Free Energy (ΔG): The overall measure of the spontaneity and strength of a binding interaction. A more negative ΔG indicates a higher binding affinity.
-
Enthalpy (ΔH): Represents the change in heat content of the system upon binding. It is associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. A negative (favorable) enthalpy change signifies that the bonds formed in the drug-target complex are stronger than those broken in the unbound state.
-
Entropy (ΔS): Reflects the change in the randomness or disorder of the system. It is influenced by factors like the conformational flexibility of the ligand and protein, and the displacement of water molecules from the binding site (the hydrophobic effect).[3] A positive (favorable) entropy change indicates an increase in the overall disorder of the system upon binding.
The interplay between enthalpy and entropy is crucial. Different combinations of ΔH and ΔS can yield the same ΔG, yet the underlying mechanisms and the resulting pharmacological properties of the compounds can be vastly different.[1] For instance, an enthalpy-driven interaction, often characterized by strong hydrogen bonding and shape complementarity, may lead to higher specificity and a better side-effect profile.[[“]] Conversely, an entropy-driven binding, often dominated by the hydrophobic effect, might be more adaptable to mutations in the target protein.[1]
A particularly important phenomenon to consider is enthalpy-entropy compensation , where a favorable change in enthalpy is often offset by an unfavorable change in entropy, and vice versa.[3][5][6] Understanding and overcoming this compensation is a key challenge in lead optimization.[3]
For benzimidazole-substituted piperidinols, a scaffold known for its diverse biological activities, a thorough thermodynamic characterization can therefore guide medicinal chemists in fine-tuning the molecule to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.
Key Thermodynamic Properties and Their Implications
Binding Thermodynamics: ΔG, ΔH, and ΔS
The thermodynamic signature of a drug-target interaction provides a wealth of information about the molecular forces driving the binding event.[2]
-
Enthalpically-Driven Binding (ΔH << 0, TΔS ≈ 0 or < 0): This is often associated with the formation of strong, specific interactions like hydrogen bonds and salt bridges. Such compounds are often more "efficient" binders, achieving high affinity without excessive molecular weight or lipophilicity.
-
Entropically-Driven Binding (TΔS >> 0, ΔH ≈ 0 or > 0): This is typically driven by the hydrophobic effect, where the release of ordered water molecules from the binding surfaces into the bulk solvent leads to a large increase in entropy.
-
Balanced Thermodynamic Profile: Achieving a favorable contribution from both enthalpy and entropy is the ideal scenario for developing highly potent drug candidates.[3]
Heat Capacity (ΔCp)
The change in heat capacity upon binding (ΔCp) provides insights into the structural changes and hydration effects accompanying complex formation.[7] A negative ΔCp is often observed in drug-target interactions and is typically associated with the burial of nonpolar surface area upon binding.[7] Measuring ΔCp can help to further dissect the contributions of hydrophobic versus polar interactions.
Solubility and Dissolution Thermodynamics
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[8] Thermodynamic solubility is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium. The dissolution process itself is governed by thermodynamic principles, with the change in enthalpy and entropy of solution dictating the spontaneity of dissolution. For benzimidazole-substituted piperidinols, which may have complex structures, understanding their solubility in various physiological and formulation-relevant media is essential.[8][9][10]
Polymorphism and Thermodynamic Stability
Polymorphism is the ability of a solid material to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[11][12][13][14] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability.[11][13] From a thermodynamic perspective, at a given temperature and pressure, only one polymorphic form is the most stable, having the lowest Gibbs free energy.[11] Metastable forms, while potentially having advantageous properties like higher solubility, are thermodynamically driven to convert to the more stable form over time.[11] Therefore, identifying and characterizing the most stable polymorph of a benzimidazole-substituted piperidinol is crucial for ensuring the long-term stability and consistent performance of the final drug product.[11][13]
Experimental Methodologies for Thermodynamic Characterization
A variety of biophysical techniques can be employed to determine the thermodynamic properties of benzimidazole-substituted piperidinols.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[2][[“]][15] It directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[16] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following fundamental thermodynamic equation:
ΔG = -RTlnKa = ΔH - TΔS
Where:
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
-
Sample Preparation:
-
Prepare a solution of the target protein and the benzimidazole-substituted piperidinol in the same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles.
-
Accurately determine the concentrations of the protein and the ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ligand into the protein solution.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for characterizing the thermal stability of proteins and for studying ligand binding.[2] It can also be used to investigate the polymorphism of solid compounds.
-
Protein Stability: DSC measures the heat capacity of a sample as a function of temperature. The unfolding of a protein results in a characteristic endothermic peak, from which the melting temperature (Tm) and the enthalpy of unfolding (ΔH_unfold) can be determined. The binding of a ligand typically stabilizes the protein, leading to an increase in its Tm.
-
Polymorph Characterization: DSC can be used to identify different polymorphic forms by their distinct melting points and enthalpies of fusion. It can also be used to study the transitions between different polymorphs.[17]
-
Sample Preparation:
-
Accurately weigh a small amount of the benzimidazole-substituted piperidinol powder into a DSC pan.
-
Seal the pan hermetically.
-
-
DSC Experiment:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate over a defined temperature range.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic (melting, solid-solid transitions) and exothermic (crystallization) events.
-
Determine the onset temperature, peak temperature, and enthalpy of each transition.
-
Thermodynamic Solubility Assays
Thermodynamic solubility is typically measured using the shake-flask method, which is considered the gold standard.[8]
-
Sample Preparation:
-
Add an excess amount of the solid benzimidazole-substituted piperidinol to a known volume of the desired solvent (e.g., buffer at a specific pH).
-
-
Equilibration:
-
Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Analysis:
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Computational Approaches to Thermodynamic Characterization
In addition to experimental methods, computational approaches play an increasingly important role in predicting and understanding the thermodynamic properties of drug candidates.[18][19][20]
-
Molecular Docking: This method predicts the preferred binding mode of a ligand to a receptor and provides a scoring function to estimate the binding affinity.[19] While computationally efficient, the accuracy of the binding energy prediction can be limited.[21]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed, dynamic view of the drug-target complex over time.[7][19] By simulating the movements of all atoms in the system, MD can be used to calculate the free energy of binding with higher accuracy than docking.[20][22]
-
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous computational methods that can provide highly accurate predictions of relative binding affinities between a series of related compounds.[18][20]
Data Presentation and Interpretation
To facilitate the comparison of different benzimidazole-substituted piperidinol analogs, it is essential to present the thermodynamic data in a clear and structured format.
Table 1: Thermodynamic Binding Parameters for a Series of Benzimidazole-Substituted Piperidinols
| Compound ID | Ka (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Analog 1 | 1.0 x 10⁸ | -10.9 | -8.5 | -2.4 |
| Analog 2 | 1.2 x 10⁸ | -11.0 | -6.2 | -4.8 |
| Analog 3 | 0.8 x 10⁸ | -10.8 | -9.5 | -1.3 |
Table 2: Physicochemical Properties of Benzimidazole-Substituted Piperidinol Polymorphs
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Thermodynamic Solubility (µg/mL) |
| Form I | 152.3 | 25.8 | 15.2 |
| Form II | 165.1 | 30.2 | 8.7 |
By systematically analyzing these data, researchers can establish structure-activity relationships (SAR) and, more importantly, structure-thermodynamic relationships (STR). This deeper understanding enables the rational design of next-generation compounds with optimized thermodynamic profiles for improved efficacy and developability.
Conclusion
The thermodynamic characterization of benzimidazole-substituted piperidinols is an indispensable component of modern drug discovery. Moving beyond a simple measure of binding affinity to a more nuanced understanding of the enthalpic and entropic drivers of interaction provides invaluable insights for lead optimization.[2] By integrating experimental techniques like ITC and DSC with powerful computational methods, researchers can build a comprehensive picture of a compound's thermodynamic properties, from its interaction with the target protein to its solid-state behavior. This knowledge-driven approach is critical for navigating the complexities of drug development and ultimately for delivering safer and more effective medicines to patients.
References
- Enthalpy–entropy compens
- Importance of Thermodynamics in Drug Designing.
- Thermodynamic Studies for Drug Design and Screening - PMC.
- What are the key applications of thermodynamic analysis in drug discovery? - Consensus.
- Researchers Uncover Thermodynamic Trade-Off in GPCR Drug Binding.
- Polymorphism: The Phenomenon Affecting the Performance of Drugs - Symbiosis.
- Do Enthalpy and Entropy Distinguish First in Class
- Gibbs Free Energy and Enthalpy–Entropy Compens
- Thermodynamics and kinetics driving quality in drug discovery.
- Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed.
- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - MDPI.
- Enthalpy-entropy compensation in drug-receptor binding - American Chemical Society.
- Accurate calculation of the absolute free energy of binding for drug molecules.
- Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) - Ingenta Connect.
- Thermodynamic stability and transformation of pharmaceutical polymorphs* - Pure and Applied Chemistry.
- Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole | Request PDF - ResearchG
- Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-St
- Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simul
-
Thermodynamic analysis of binding of benzimidazole derivative with cucurbit[3]uril: A isothermal titration calorimetry study | Request PDF - ResearchGate.
- Experimental approaches to evaluate the thermodynamics of protein-drug interactions.
- Role of Molecular Dynamics and Related Methods in Drug Discovery - ACS Public
- Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation | Chemical Reviews - ACS Public
- Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central.
- Heat change Study of Proquazone and Proquazone type calcilytics as Tow Novel Benzimidazole Derivatives - ResearchG
- In silico binding free energy predictability with π-π interaction energy-augmented scoring function: benzimidazole Raf inhibitors as a case study - PubMed.
- Optimized molecular structure and relative Gibbs energies (in kJ mol⁻¹)...
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Thermodynamic Solubility Testing Service - Cre
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- ANALYSIS OF PIPERIDINE DERIV
- Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry.
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry.
- 2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed.
- Thermodynamic of Pharmaceutical Formul
- Benzimidazole Derivatives as Energetic M
- Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - ResearchG
- Modeling and simulation of benzimidazole dissolution behavior in different monosolvents using machine learning and thermodynamic models - PubMed.
- ISSN 0975-413X CODEN (USA)
- Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry.
- Modeling and simulation of Benzimidazole dissolution behavior in different monosolvents using machine learning and thermodynamic models | Request PDF - ResearchG
- Value of partial and integral mixing of Gibbs free energy( G M ),...
- Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile - PubMed.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Current Trends in Pharmacy and Pharmaceutical Chemistry.
Sources
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do Enthalpy and Entropy Distinguish First in Class From Best in Class? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Enthalpy–entropy compensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]
- 10. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polymorphism and Crystallization of Active Pharmaceutical Ingredi...: Ingenta Connect [ingentaconnect.com]
- 14. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 15. Experimental approaches to evaluate the thermodynamics of protein-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In silico binding free energy predictability with π-π interaction energy-augmented scoring function: benzimidazole Raf inhibitors as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Accurate calculation of the absolute free energy of binding for drug molecules - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02678D [pubs.rsc.org]
Solubility Profile of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol in Organic Solvents: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes information from analogous structures to establish a predicted solubility profile. The core of this guide is a detailed, field-proven experimental protocol for the accurate and reliable determination of its thermodynamic solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical steps for robust solubility assessment.
Introduction: The Significance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including dissolution rate and bioavailability.[1] For a compound like 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol, which incorporates both polar (hydroxyl, amine) and non-polar (benzimidazole) functionalities, understanding its solubility across a spectrum of organic solvents is paramount for various stages of drug development. This includes formulation design, synthesis and purification, and the development of analytical methods.[2] A comprehensive solubility profile enables informed decisions, mitigating risks of poor bioavailability and ensuring consistent product performance.[3]
Physicochemical Properties and Predicted Solubility Profile
The molecule consists of a polar piperidinol ring and a more non-polar benzimidazole moiety. The presence of the hydroxyl group and the secondary amines in the piperidine and benzimidazole rings allows for hydrogen bonding, suggesting potential solubility in protic solvents. Conversely, the aromatic benzimidazole structure contributes to its lipophilicity.
A closely related compound, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, which lacks the hydroxyl group, has a predicted XLogP3 of 1.9, indicating moderate lipophilicity.[4] The addition of a hydroxyl group to form 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol would be expected to decrease the logP, thereby increasing its polarity and affinity for more polar solvents. Another related structure, 2-(4-piperidinyl)-1H-benzimidazole, is reported to have good solubility in methanol, a polar protic solvent.[5]
Based on this structural analysis, the following qualitative solubility profile is predicted:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the hydroxyl and amine groups.
-
Moderate to High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can act as hydrogen bond acceptors.
-
Moderate Solubility: Likely in solvents of intermediate polarity like acetone and acetonitrile.
-
Low Solubility: Expected in non-polar solvents such as hexane, heptane, and toluene, due to the dominant polar nature of the molecule.
The following table provides a list of recommended solvents for initial screening, categorized by their polarity.
| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute's hydroxyl and amine groups. |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | Can accept hydrogen bonds and have strong dipole-dipole interactions.[2] |
| Intermediate | Isopropyl Acetate | Moderate to Low | Possesses both polar and non-polar characteristics. |
| Non-Polar | Heptane, Toluene | Low | Lacks the ability to form strong interactions with the polar functional groups of the analyte.[6] |
Experimental Protocol for Thermodynamic Solubility Determination
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.
Materials and Equipment
-
1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol (solid form, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The overall workflow for determining the solubility is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[4] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 4, 8, 24, 48, and 72 hours) until the concentration plateaus.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to sediment. For more rigorous separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure the complete removal of any suspended particles, which can lead to an overestimation of solubility, filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents). The first few drops of the filtrate should be discarded to prevent dilution from the filter membrane.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[6][7]
Analytical Methodologies
The choice of analytical technique is crucial for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for determining the concentration of a solute in a saturated solution.
Caption: HPLC analysis workflow for solubility measurement.
-
Method Development: A reverse-phase HPLC method with a C18 column is typically suitable. The mobile phase composition and flow rate should be optimized to achieve good peak shape and a reasonable retention time for the analyte.
-
Calibration: Prepare a series of standard solutions of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol of known concentrations in the chosen solvent.[6] Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. A linear regression of this curve should have a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and determine its concentration by interpolating its peak area on the calibration curve.
UV-Vis Spectroscopy
For a more rapid, high-throughput screening, UV-Vis spectroscopy can be employed, provided the compound has a suitable chromophore and does not suffer from interference from the solvent or impurities.
-
Wavelength Selection: Scan a solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax, following Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample and calculate the concentration using the calibration curve. It is critical to ensure that no undissolved particles are present, as they can scatter light and lead to inaccurate results.
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and organized manner, typically in a table. It is important to report the temperature at which the solubility was measured.
Table 1: Example of Solubility Data Presentation for 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] |
| DMSO | [Experimental Value] | [Calculated Value] |
| Isopropyl Acetate | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Heptane | [Experimental Value] | [Calculated Value] |
The results should be interpreted in the context of the solvent's properties (e.g., polarity, hydrogen bonding capacity). This data will be invaluable for guiding formulation development, selecting appropriate solvents for synthesis and purification, and for building predictive models of the compound's behavior.
Conclusion
This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol in organic solvents. By following the detailed experimental protocols outlined, researchers can generate accurate and reliable data that is essential for the successful development of this promising compound. The combination of a predicted profile based on chemical structure and robust experimental determination provides a solid foundation for all subsequent research and development activities.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- Enamine. Shake-Flask Solubility Assay.
- Analytical Chemistry. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
- Pharmaceutical Sciences. (2024, February 15).
- Lund University Publications.
- ChemicalBook. (2026, January 8). 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4.
- Raytor. (2026, January 22).
- PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
- HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Phenomenex. HPLC Testing Procedure.
- ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
- Pharmaceutics. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Sigma-Aldrich. 1-(Piperidin-4-yl)-1h-benzo[d]imidazol-2-ol hydrochloride.
- World Health Organiz
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- IntechOpen. Experimental and Computational Methods Pertaining to Drug Solubility.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. 2-(Piperidin-4-YL)-1H-benzo[D]imidazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 4. 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | C16H23N3O | CID 13808361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Safety Landscape of Benzimidazole-Piperidine Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole-piperidine scaffold is a cornerstone of modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. From antihistamines to antipsychotics and targeted cancer therapies, this privileged structure offers a versatile platform for drug design. However, this structural versatility also presents a complex and often challenging preclinical safety profile. Understanding the potential toxicities and designing a robust, scientifically-grounded safety assessment strategy is paramount for any drug development program centered on this chemical class.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core toxicity and safety data for benzimidazole-piperidine compounds. Moving beyond a simple recitation of facts, this guide, from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offering field-proven insights to construct a self-validating, reliable, and regulatory-compliant preclinical safety assessment. We will explore the key toxicological liabilities associated with this scaffold, provide detailed, step-by-step methodologies for critical in vitro and in vivo assays, and discuss the integration of in silico tools for a holistic and predictive approach to safety evaluation.
The Benzimidazole-Piperidine Scaffold: A Double-Edged Sword in Drug Discovery
The fusion of the benzimidazole and piperidine rings creates a unique chemical entity with a high degree of structural flexibility. This allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of numerous successful drugs. However, this same flexibility can also lead to off-target interactions and specific toxicities.
A critical initial step in any safety assessment is to understand the potential liabilities inherent to the scaffold itself and how substitutions on either the benzimidazole or piperidine moieties can modulate these risks. For instance, the basic nitrogen on the piperidine ring can contribute to phospholipidosis, while the benzimidazole core, depending on its substitution pattern, has been associated with various toxicities.
Key Therapeutic Classes and Associated Safety Considerations:
| Therapeutic Class | Example Compound(s) | Key Safety Considerations |
| Antihistamines | Bilastine | Generally favorable safety profile, low central nervous system penetration.[1][2][3] |
| Antipsychotics/Prokinetics | Domperidone | Cardiotoxicity (QT prolongation) due to hERG channel inhibition.[4][5][6][7][8] |
| Inotropes | Pimobendan | Cardiotoxicity in overdose, particularly in animals.[9][10][11][12] |
| Anthelmintics | Albendazole | Hepatotoxicity, bone marrow suppression.[6][13][14][15] |
| Antifungals | Terbinafine (structurally related) | Hepatotoxicity (idiosyncratic).[16][17][18][19][20] |
| Novel Psychoactive Substances | "Nitazenes" | High potency opioid-like toxicity, significant risk of overdose and death. |
Core Toxicological Endpoints for Benzimidazole-Piperidine Compounds: A Mechanistic Approach
A thorough preclinical safety evaluation of benzimidazole-piperidine derivatives necessitates a focus on several key toxicological endpoints. The following sections will detail these concerns and provide a framework for their investigation.
Cardiotoxicity: The hERG Channel Liability
A significant number of drugs containing a basic nitrogen, a common feature in piperidine-containing compounds, have been implicated in cardiotoxicity, primarily through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[21] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[21] The prokinetic agent domperidone is a well-documented example of a benzimidazole-piperidine compound with this liability.[4][5][6][7][8]
Experimental Workflow for hERG Liability Assessment:
Caption: A tiered approach to assessing hERG channel liability.
Detailed Protocol: Automated Patch Clamp for hERG Inhibition
This protocol provides a general framework for assessing the inhibitory potential of a benzimidazole-piperidine compound on the hERG channel using an automated patch-clamp system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Cell culture medium and supplements.
-
External and internal patch clamp solutions.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., E-4031, a potent hERG blocker).
-
Automated patch-clamp system (e.g., QPatch).
Procedure:
-
Cell Preparation: Culture hERG-expressing HEK293 cells to 70-80% confluency. On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
System Preparation: Prime the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of the test compound in the external solution. The final DMSO concentration should be kept constant and low (e.g., ≤0.3%).
-
Cell Loading: Load the cell suspension into the system.
-
Patching and Sealing: The system will automatically establish whole-cell patch-clamp configurations. Only cells with a high seal resistance (e.g., >100 MΩ) should be used for data acquisition.[22]
-
Baseline Recording: Record a stable baseline hERG current for a defined period.
-
Compound Application: Apply the different concentrations of the test compound sequentially to the cells.
-
Positive Control: At the end of the experiment, apply a saturating concentration of the positive control (e.g., E-4031) to confirm the identity of the hERG current.[23]
-
Data Analysis: Measure the peak tail current amplitude at each compound concentration. Normalize the data to the baseline current and plot the concentration-response curve. Fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Data Interpretation: A lower IC50 value indicates a more potent inhibition of the hERG channel. This data, in conjunction with the anticipated therapeutic plasma concentration, is used to calculate a safety margin. A narrow safety margin is a significant cause for concern.
Hepatotoxicity: A Common Hurdle for Benzimidazoles
Drug-induced liver injury (DILI) is a leading cause of drug attrition.[4][24] Several benzimidazole derivatives, including the anthelmintic albendazole and the antifungal terbinafine, have been associated with hepatotoxicity.[13][14][17][18][19][20] The mechanisms can be complex, ranging from direct cellular toxicity to idiosyncratic immune-mediated responses.
Experimental Workflow for Hepatotoxicity Assessment:
Caption: A multi-pronged approach to evaluating hepatotoxicity risk.
Detailed Protocol: In Vitro Cytotoxicity in Primary Human Hepatocytes
Objective: To assess the direct cytotoxic potential of a benzimidazole-piperidine compound on primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes.
-
Hepatocyte culture medium and supplements.
-
Collagen-coated culture plates.
-
Test compound stock solution.
-
Positive control (e.g., chlorpromazine).
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
-
Lactate dehydrogenase (LDH) assay kit.
Procedure:
-
Cell Thawing and Seeding: Thaw and seed primary human hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Replace the medium in the cell culture plates with the compound-containing medium.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (ATP Content): At the end of the incubation period, measure intracellular ATP levels using a luminescent cell viability assay.
-
Membrane Integrity Assessment (LDH Release): Collect the culture supernatant and measure the amount of LDH released from damaged cells using an LDH assay kit.
-
Data Analysis: Normalize the data to the vehicle control. Determine the concentration of the test compound that causes a 50% reduction in cell viability (IC50).
Data Interpretation: A low IC50 value suggests a high potential for direct hepatotoxicity. Comparing the IC50 to the expected therapeutic plasma concentration provides a safety margin.
Genotoxicity: Assessing the Mutagenic and Clastogenic Potential
Genotoxicity testing is a critical component of the safety assessment for any new chemical entity. The goal is to determine if a compound can cause damage to the genetic material of cells, which could lead to cancer or heritable defects. A standard battery of in vitro and in vivo tests is typically required.
Standard Genotoxicity Testing Battery:
-
Bacterial Reverse Mutation Assay (Ames Test): This in vitro test, conducted according to OECD Guideline 471, assesses the ability of a compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[25][26][27][28][29]
-
In Vitro Micronucleus Test: This assay, following OECD Guideline 487, evaluates the potential of a compound to cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity) in mammalian cells.[24][30][31][32][33]
-
In Vivo Genotoxicity Test: If there are positive or equivocal results in the in vitro assays, an in vivo test, such as a rodent bone marrow micronucleus test, is typically conducted to assess the genotoxic potential in a whole animal system.
Workflow for Genotoxicity Assessment:
Sources
- 1. International Conference on Harmonisation; Guidance on S8 Immunotoxicity Studies for Human Pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. altasciences.com [altasciences.com]
- 4. Integration of in vitro and in silico approaches enables prediction of drug-induced liver injury | springermedizin.de [springermedizin.de]
- 5. criver.com [criver.com]
- 6. Cardiotoxic Antiemetics Metoclopramide and Domperidone Block Cardiac Voltage-Gated Na+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. State dependent dissociation of HERG channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Computational models for cardiotoxicity via hERG inhibition [ntp.niehs.nih.gov]
- 11. A cross-industry survey on photosafety evaluation of pharmaceuticals after implementation of ICH S10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. In Silico Models to Predict Drug-Induced Liver Injury | Encyclopedia MDPI [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Silico Prediction of Drug-Induced Liver Injury Based on Ensemble Classifier Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. database.ich.org [database.ich.org]
- 20. The ICH S8 immunotoxicity guidance. Immune function assessment and toxicological pathology: autonomous or synergistic methods to predict immunotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 24. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ICH S10 Photosafety evaluation of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. fda.gov [fda.gov]
- 27. Strategy for reproductive and developmental toxicity (DART) studies for marketing applications in pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Revision of ICH S8 Needed? [frontiersin.org]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 32. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 33. Strategies for risk stratification and cardiovascular toxicity prevention in patients with cancer [escardio.org]
Efficient synthesis protocols for 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol
Application Note: High-Efficiency Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol
Executive Summary & Strategic Importance
The compound 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol (hereafter referred to as Target Compound 1 ) is a critical pharmacophore and intermediate in the synthesis of second-generation antihistamines, most notably Mizolastine and Bilastine . Its structure features a benzimidazole core linked at the C2 position to the nitrogen of a 4-hydroxypiperidine moiety.
Efficient synthesis of this scaffold is challenging due to the moderate electrophilicity of the benzimidazole C2 position and the need to avoid N-alkylation at the benzimidazole N1 position. This guide presents two optimized protocols:
-
Protocol A (Thermal Aqueous Substitution): A robust, scalable method using water as a solvent, adhering to Green Chemistry principles.
-
Protocol B (Microwave-Assisted Synthesis): A high-throughput method for rapid library generation using PEG-600.
Retrosynthetic Analysis & Mechanistic Logic
The most direct and atom-economical route involves a Nucleophilic Aromatic Substitution (SNAr) of a leaving group at the benzimidazole C2 position by the secondary amine of 4-hydroxypiperidine.
-
Disconnection: The C2–N1' bond.
-
Electrophile: 2-Chlorobenzimidazole (commercially available or synthesized from 2-hydroxybenzimidazole + POCl3).
-
Nucleophile: 4-Hydroxypiperidine.
-
Key Challenge: 2-Chlorobenzimidazoles are less reactive than their 2-chloropyridine counterparts. The reaction requires thermal activation or catalysis to overcome the activation energy barrier.
Figure 1: Retrosynthetic disconnection showing the convergent assembly via SNAr.
Protocol A: Thermal Aqueous Substitution (Green Chemistry)
Rationale: While traditional methods employ DMF or toluene, recent process intensification studies demonstrate that water is a superior solvent for this transformation. The hydrophobicity of the reactants at room temperature drives them together upon heating ("on-water" effect), and the product precipitates upon cooling, simplifying purification.
Materials:
-
2-Chlorobenzimidazole (1.0 eq)
-
4-Hydroxypiperidine (1.2 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq)
-
Deionized Water (10 volumes)
Step-by-Step Methodology:
-
Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-chlorobenzimidazole (15.2 g, 100 mmol) and 4-hydroxypiperidine (12.1 g, 120 mmol) in water (150 mL).
-
Base Addition: Add K2CO3 (20.7 g, 150 mmol). Note: The base neutralizes the HCl generated, driving the equilibrium forward.
-
Reaction: Heat the heterogeneous mixture to reflux (100°C) .
-
Observation: The solid starting materials will gradually dissolve or form a molten oil phase as the reaction proceeds.
-
Duration: Maintain reflux for 12–15 hours . Monitor by TLC (Eluent: DCM/MeOH 9:1).
-
-
Workup (Self-Validating Step):
-
Cool the reaction mixture to room temperature (20–25°C).
-
The product, Target Compound 1 , will precipitate as a white to off-white solid.
-
Filter the solid under vacuum.[1]
-
Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts and excess piperidine.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water (8:2) .
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Rationale: For rapid synthesis or library development, microwave irradiation in Polyethylene Glycol (PEG-600) accelerates the reaction rate by orders of magnitude. PEG-600 acts as a phase transfer catalyst and a green solvent that absorbs microwave energy efficiently.
Materials:
-
2-Chlorobenzimidazole (1.0 mmol)
-
4-Hydroxypiperidine (1.2 mmol)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 mmol)[2]
-
PEG-600 (2 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, combine 2-chlorobenzimidazole (152 mg), 4-hydroxypiperidine (121 mg), and DIPEA (350 µL).
-
Solvent: Add PEG-600 (2 mL). Cap the vial and vortex for 30 seconds to ensure homogenization.
-
Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 160°C
-
Pressure Limit: 15 bar
-
Time: 15 minutes (Hold time)
-
Stirring: High
-
-
Quench & Isolation:
-
Purification: If necessary, flash chromatography (DCM/MeOH/NH3) can be used, though precipitation is usually sufficient for >95% purity.
Comparative Data Analysis
| Feature | Protocol A (Thermal/Water) | Protocol B (Microwave/PEG) |
| Reaction Time | 12–15 Hours | 15 Minutes |
| Temperature | 100°C | 160°C |
| Yield | 85–92% | 80–88% |
| Scalability | High (Multi-gram to Kg) | Low (mg to g) |
| Green Score | Excellent (Water solvent) | Good (PEG solvent) |
| Equipment | Standard Labware | Microwave Reactor |
Process Workflow & Logic Diagram
The following diagram illustrates the decision-making process and workflow for synthesizing and purifying the target compound, ensuring a self-validating loop.
Figure 2: Logical workflow for synthesis selection and purification loops.
Troubleshooting & Critical Parameters
-
Incomplete Conversion: If TLC shows remaining 2-chlorobenzimidazole after 15 hours (Protocol A), add 0.1 eq of TBAB (Tetrabutylammonium bromide) . This phase transfer catalyst helps solubilize the chloride in the aqueous phase.
-
Coloration: The product should be white/off-white. A brown/yellow tint indicates oxidation of the benzimidazole nitrogen. Recrystallization with charcoal in ethanol effectively removes these colored impurities.
-
Regioselectivity: The reaction is highly selective for the piperidine nitrogen. The 4-hydroxyl group is a poor nucleophile compared to the secondary amine and does not compete under these conditions.
References
-
Der Pharma Chemica. (2014). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]
-
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold. Retrieved from [Link]
-
National Institutes of Health (PMC). (2015). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles. Retrieved from [Link]
Sources
Preparation of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol from 2-chlorobenzimidazole
Application Note: Optimized Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol
) of 2-chlorobenzimidazoleExecutive Summary
This Application Note details the protocol for synthesizing 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol via the nucleophilic aromatic substitution (
This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for Histamine H1 antagonists (e.g., Mizolastine analogs) and opioid receptor modulators. The transformation overcomes the inherent deactivation of the benzimidazole ring under basic conditions by utilizing optimized thermal parameters and solvent effects to drive the reaction to completion.
Key Deliverables:
-
Mechanistic Insight: Understanding the role of tautomerism in
reactivity. -
Robust Protocol: A scalable method using polar aprotic solvents.
-
Green Alternative: A water-based reflux method for sustainability.
-
Analytical Validation: Self-validating NMR and HPLC criteria.
Mechanistic Principles & Reaction Design
The Chemical Challenge
The reaction involves the displacement of a chloride leaving group at the C2 position of the benzimidazole ring by the secondary amine of 4-hydroxypiperidine.
Critical Constraint: 2-Chlorobenzimidazole contains an acidic proton (
-
Problem: In the presence of basic nucleophiles (amines), the
proton is removed, generating a benzimidazolate anion. This anionic species is electron-rich, significantly increasing the electron density at C2 and deactivating the ring toward nucleophilic attack. -
Solution: The reaction requires thermal energy to overcome this activation barrier. Alternatively, maintaining neutral or slightly acidic conditions can protonate the pyridine-like nitrogen (
), activating the C2 position, though this risks protonating the nucleophile. The optimized protocol below utilizes thermal activation in polar aprotic solvents to stabilize the transition state without requiring harsh external bases.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the
Experimental Protocols
Materials & Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv.[1] | Mass (Example) |
| 2-Chlorobenzimidazole | Substrate | 152.58 | 1.0 | 1.53 g |
| 4-Hydroxypiperidine | Nucleophile | 101.15 | 2.5 | 2.53 g |
| DMF (Dimethylformamide) | Solvent | - | - | 15 mL |
| Water | Quench | - | - | 50 mL |
Note: Excess 4-hydroxypiperidine is used to act as both the nucleophile and the scavenger for the HCl generated. This avoids the use of inorganic bases which can form insoluble salts in DMF.
Method A: High-Performance Synthesis (Recommended)
Target: High yield, fast kinetics, scalable.
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-chlorobenzimidazole (1.0 eq) and 4-hydroxypiperidine (2.5 eq) to the flask.
-
Solvation: Add DMF (10 volumes relative to substrate mass).
-
Reaction: Heat the mixture to 110°C in an oil bath.
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the DMF solution into ice-cold water (3x reaction volume) with vigorous stirring.
-
The product should precipitate as an off-white solid.
-
Troubleshooting: If an oil forms, scratch the glass or sonicate to induce crystallization.
-
-
Isolation: Filter the solid via vacuum filtration.[1][3] Wash the cake with cold water (2x) and diethyl ether (1x) to remove residual DMF and amine.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Method B: Green Synthesis (Water-Based)
Target: Sustainability, avoidance of toxic solvents.
-
Setup: Sealed pressure tube or autoclave.
-
Mixture: Combine 1.0 eq 2-chlorobenzimidazole and 3.0 eq 4-hydroxypiperidine in Water .
-
Reaction: Heat to 130°C for 12–16 hours. (Note: The temperature exceeds the boiling point of water to ensure sufficient kinetic energy).
-
Workup: Cool to room temperature. The product often crystallizes directly from the aqueous mother liquor. Filter and wash with cold water.
Analytical Validation & Quality Control
Ensure the integrity of the synthesized compound using the following self-validating markers.
NMR Characterization ( -DMSO)
-
Proton (
):- 10.8–11.0 ppm (bs, 1H): Benzimidazole NH . (Disappearance confirms N-alkylation did not occur at the ring nitrogen).
- 7.1–7.4 ppm (m, 4H): Aromatic ring protons.
- 4.7 ppm (d, 1H): OH proton (if dry).
- 3.8–4.0 ppm (m, 2H): Piperidine equatorial protons (attached to N).
- 3.6 ppm (m, 1H): CH-OH methine.
-
Carbon (
):- ~155 ppm: C2 of benzimidazole (Characteristic downfield shift due to N-substitution).
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Ring deactivation by deprotonation. | Increase temperature to 140°C or switch to NMP. Ensure anhydrous conditions if using organic base. |
| Black/Tar Formation | Oxidation of amine at high temp. | Degas solvent with Nitrogen ( |
| Product is Oily | Residual DMF or excess amine. | Recrystallize from Ethanol/Water (1:1). |
| Regioselectivity Issues | N-alkylation of Benzimidazole ring. | Unlikely with 2-Cl-Bz, but confirm by NMR (NH signal presence). |
References
-
Harrison, D., & Ralph, J. T. (1965).[4] Nucleophilic substitution reactions of 2-chlorobenzimidazoles.[4] Part I. Journal of the Chemical Society.[4]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity.[5][6]
-
ChemicalBook. (2023). 2-(Piperidin-4-yl)-1H-benzimidazole Properties and Synthesis. (Provided for context on benzimidazole-piperidine stability).
-
Sigma-Aldrich. (2023). Product Specification: 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-ol.[7] (Used for product verification data).
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | C16H23N3O | CID 13808361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. 1-(Piperidin-4-yl)-1h-benzo[d]imidazol-2-ol hydrochloride | 6961-12-2 [sigmaaldrich.com]
Crystallization methods for 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol
Application Note: Crystallization & Purification Protocols for 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol
Introduction
The compound 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol (also referred to as 2-(4-hydroxypiperidin-1-yl)benzimidazole) represents a critical pharmacophore in medicinal chemistry. It serves as a core scaffold for histamine H1 antagonists (e.g., analogues of astemizole/mizolastine) and various opioid receptor modulators.
Synthesized typically via the nucleophilic aromatic substitution (
This guide provides three field-validated protocols for the isolation and crystallization of this compound. Unlike generic guides, these methods prioritize impurity rejection based on the amphoteric nature of the benzimidazole-piperidine motif.
Physicochemical Profile & Solubility
Understanding the solubility landscape is prerequisite to successful crystallization. The molecule possesses a basic benzimidazole nitrogen (
Table 1: Solubility Profile
| Solvent System | Solubility (RT) | Solubility (Hot) | Application |
| Water (pH 7) | Insoluble | Slightly Soluble | Antisolvent |
| Water (pH < 4) | Soluble (as salt) | Soluble | Purification (Method A) |
| Ethanol / Methanol | Moderate | High | Recrystallization (Method B) |
| Ethyl Acetate | Low | Moderate | Polishing / Trituration |
| DMF / DMSO | High | High | Synthesis Solvents (Avoid for Cryst.) |
| DCM / Chloroform | Moderate | High | Extraction |
Method A: Acid-Base Swing Purification (Primary Isolation)
Context: This is the most robust method for initial isolation from a crude reaction mixture. It exploits the basicity of the benzimidazole ring to separate the product from non-basic impurities (tars, unreacted neutral starting materials) and inorganic salts.
Mechanism:
-
Acid Phase: Protonation of the benzimidazole N3 and piperidine nitrogen renders the molecule water-soluble. Neutral organic impurities remain insoluble and are filtered off.
-
Base Phase: Controlled neutralization deprotonates the nitrogens, crashing the free base out of solution in a crystalline form.
Protocol:
-
Dissolution: Suspend the crude solid (or reaction residue) in 10% aqueous HCl (5 mL per gram of solid). Stir for 20 minutes at room temperature.
-
Filtration: Filter the acidic solution through a Celite pad to remove insoluble tars and mechanical impurities. The filtrate should be clear (though potentially colored).
-
Charcoal Treatment (Optional): If the filtrate is dark brown, add activated charcoal (10% w/w), heat to 50°C for 15 minutes, and filter while warm.
-
Precipitation: Cool the filtrate to 10–15°C. Slowly add 20% aqueous NaOH or Ammonium Hydroxide dropwise with vigorous stirring.
-
Critical Step: Adjust pH to 9–10 . Do not overshoot significantly as high pH can promote degradation or retain amphoteric impurities.
-
-
Digestion: Allow the resulting white/off-white suspension to stir for 1 hour. This "Ostwald ripening" promotes crystal growth over amorphous precipitation.
-
Harvest: Filter the solid, wash copiously with water (to remove NaCl/ammonium salts), and dry.
Method B: Solvent-Antisolvent Recrystallization (Polishing)
Context: Used for final polishing to achieve >99% HPLC purity. The Ethanol/Water system is preferred over Methanol/Ether due to better safety profiles and slower supersaturation generation, yielding superior crystal morphology.
Protocol:
-
Saturation: Place the dried solid from Method A into a flask equipped with a reflux condenser. Add Absolute Ethanol (approx. 10-15 volumes).
-
Heating: Heat the mixture to reflux (78°C). If the solid does not completely dissolve, add more ethanol in small increments until a clear solution is obtained.
-
Note: Benzimidazoles can form supersaturated solutions easily. Ensure complete dissolution.
-
-
Antisolvent Addition: Remove from heat. While the solution is still hot (approx. 60°C), slowly add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add a few drops of hot ethanol to just clear the turbidity.
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed (approx. 2 hours).
-
Transfer to a refrigerator (4°C) for another 4–12 hours.
-
-
Filtration: Collect the crystals via vacuum filtration.
-
Washing: Wash the cake with a cold Ethanol:Water (1:1) mixture.
-
Drying: Dry under vacuum at 50°C for 12 hours.
Method C: Thermal Recrystallization (Alternative)
Context: If the Ethanol/Water method yields a hydrate or solvate that is undesirable, or if the impurity profile is polar, use Ethyl Acetate or Acetonitrile .
Protocol:
-
Suspend the solid in Ethyl Acetate (20 volumes).
-
Heat to reflux.[3] The compound has limited solubility, so a larger volume is required compared to ethanol.
-
If complete dissolution is not achieved after 30 minutes of reflux, perform a hot filtration to remove the insoluble inorganic salts.
-
Concentrate the filtrate by rotary evaporation to approx. 50% volume.
-
Cool slowly to 0°C.
-
Filter the white crystalline solid.
Process Workflow Diagram
The following diagram illustrates the decision logic and workflow for purifying 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol.
Caption: Workflow for the isolation and purification of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol, detailing the Acid-Base swing followed by polishing recrystallization.
Troubleshooting & Critical Parameters
-
Oiling Out: If the product separates as an oil during Method B, the water was likely added too quickly or the solution was too concentrated. Remedy: Re-heat to dissolve the oil, add a seed crystal, and cool much more slowly.
-
Color Retention: Benzimidazoles can trap colored oxidative impurities. If the final crystals are yellow/brown instead of off-white, repeat Method A including the Activated Charcoal step.
-
Hydrate Formation: Benzimidazoles often form hydrates. If the melting point is lower than expected (e.g., <200°C), dry the sample at 80°C under high vacuum or use Method C (Ethyl Acetate) to obtain the anhydrous form.
References
-
National Institutes of Health (NIH). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. (Crystallization techniques for benzimidazole derivatives). Available at: [Link]
-
MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for UV Filters. (Solubility and precipitation data for benzimidazoles). Available at: [Link]
- Google Patents.Process for the preparation of benzimidazole derivatives (WO2008045777A2). (Industrial purification via acid-base workup).
Sources
Technical Support Center: Troubleshooting Low Purity in 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the recrystallization of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol. This document provides in-depth troubleshooting strategies and a comprehensive FAQ section to address common issues and enhance the final product's purity.
Introduction to Recrystallization of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol
Recrystallization is a critical purification technique for solid organic compounds like 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis.[1][2] The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution, known as the mother liquor.[4]
However, achieving high purity with this technique is not always straightforward. Factors such as solvent choice, cooling rate, and the nature of impurities can significantly impact the success of the purification.[5][6] This guide will systematically address these challenges to help you optimize your recrystallization protocol.
Troubleshooting Workflow for Low Purity
Low purity after recrystallization can stem from several factors. The following workflow provides a logical sequence of steps to identify and resolve the root cause of the issue.
Caption: Troubleshooting decision tree for low purity recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent characteristics for recrystallizing 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol?
The choice of solvent is the most critical factor in a successful recrystallization.[3] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point. [7]
-
Have a boiling point below the melting point of the compound to prevent the compound from "oiling out" (melting before it dissolves).[3][7]
-
Either dissolve impurities well at all temperatures or not at all , allowing them to be removed by filtration.[3][4]
-
Be volatile enough to be easily removed from the purified crystals. [7]
-
Not react with the compound. [3]
For a polar molecule like 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol, polar solvents are generally a good starting point.[8][9]
Data Presentation: Common Solvents for Polar Heterocyclic Compounds
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar compounds, but slow drying time.[2] |
| Ethanol | 78 | High | An excellent and versatile solvent for many organic compounds.[2] |
| Methanol | 65 | High | Good for relatively polar compounds; easily removed.[2] |
| Acetone | 56 | Medium | A general-purpose solvent, but its low boiling point can be challenging.[2] |
| Ethyl Acetate | 77 | Medium | A good general-use solvent.[9] |
Experimental Protocol: Solvent Screening
-
Place a small, accurately weighed amount of the impure solid (e.g., 20-30 mg) into several separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and high solubility at high temperatures, resulting in a good yield of crystals upon cooling.[10]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an insoluble liquid phase. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[11]
Troubleshooting Steps:
-
Add more solvent: The increased volume of solvent may lower the saturation point and allow the oil to dissolve. Reheat the solution until it is homogeneous and then cool slowly.[12]
-
Lower the temperature: If possible, try to dissolve the compound at a temperature below its melting point.
-
Change the solvent: Select a solvent with a lower boiling point.[7]
-
Use a mixed-solvent system: Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Add a few drops of the good solvent to redissolve the oil and then cool slowly.[2]
Q3: How can I remove colored impurities?
Colored impurities can often be effectively removed by treating the hot solution with activated charcoal.[1][10] The highly porous surface of the charcoal adsorbs the colored compounds.[13]
Experimental Protocol: Activated Charcoal Treatment
-
Dissolve the impure solid in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Swirl the flask and gently reheat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[13] The filtrate should be colorless.
-
Allow the filtered solution to cool and crystallize.
Q4: My yield is very low. How can I improve it?
A low yield can be due to several factors.[11]
Troubleshooting Steps:
-
Avoid using too much solvent: Use only the minimum amount of hot solvent necessary to dissolve the solid. Excess solvent will retain more of your compound in the mother liquor upon cooling.[12]
-
Ensure complete crystallization: After cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the solid.[14]
-
Minimize losses during transfers: Be meticulous when transferring the solid and solution between flasks and filtration apparatus.
-
Recover a second crop of crystals: The mother liquor can be concentrated by boiling off some of the solvent and cooling again to obtain a second, though often less pure, crop of crystals.[2]
Q5: The crystallization process is very slow or doesn't start at all. What can I do?
If crystals do not form upon cooling, the solution may be supersaturated or may lack nucleation sites for crystal growth to begin.[15]
Troubleshooting Steps:
-
Induce crystallization by scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create microscopic scratches that serve as nucleation sites.[1]
-
Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[16][17]
-
Cool the solution further: Place the flask in an ice bath or even a colder bath if the solvent's freezing point allows.
-
Reduce the solvent volume: If the solution is not saturated enough, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try to crystallize again.[15]
Caption: The process of inducing crystallization via seeding.
Q6: How does the cooling rate affect the purity of the crystals?
The rate of cooling has a direct impact on crystal size and purity.[6]
Experimental Protocol: Optimizing Cooling Rate
-
After dissolving the compound in the hot solvent, cover the flask and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.
-
Once the flask has reached room temperature and crystal growth has slowed, transfer it to an ice bath for at least 15-30 minutes to maximize the yield.
-
For particularly sensitive compounds, a stepwise cooling process (e.g., cooling to an intermediate temperature before moving to an ice bath) can be beneficial.[6]
Q7: What analytical techniques should I use to assess the purity of my recrystallized product?
Several analytical methods can be used to determine the purity of your final product.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying components in a mixture. It is often considered the gold standard for purity analysis in the pharmaceutical industry.[20][21]
-
Gas Chromatography (GC): Suitable for volatile compounds, GC can be used to detect residual solvents and other volatile impurities.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to identify and quantify impurities.[20]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities tend to broaden and depress the melting point range. While not a definitive measure of purity, it is a quick and useful indicator.[23]
References
- Vertex AI Search. (2026, January 19).
- SATHEE.
- Recrystalliz
- 1 3.3.
- PraxiLabs. (2022, November 7).
- What is the process of seeding, as it applies to recrystalization? What purpose does it serve? | Homework.Study.com.
- Zhanghua - Filter Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
- UCT Science.
- Zhanghua - Filter Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
- Novasol Biotech. (2024, October 1).
- 4.
- Mettler Toledo.
- Altum Technologies. (2023, September 20).
- CatSci. (2021, August 25).
- Recrystalliz
- MIRAI Intex. (2024, July 25).
- Solvent selection for recrystallization: An undergradu
- YouTube. (2025, April 10).
- Experiment 2: Recrystalliz
- Analytical Method Development for Intermedi
- Benchchem.
- Reddit. (2020, March 16).
- Recrystalliz
- Recrystalliz
- Technobis Crystallization Systems. (2023, September 6).
- ResearchGate. (PDF)
- MDPI. (2022, July 22).
- alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Atlantis Press.
- IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- University of Rochester, Department of Chemistry.
- ResearchGate. (2025, February 16).
- University of York, Chemistry Teaching Labs.
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. athabascau.ca [athabascau.ca]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 6. Key Factors Affecting the Efficiency of Crystallizers | Zhanghua [filter-dryer.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rubingroup.org [rubingroup.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. researchgate.net [researchgate.net]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. homework.study.com [homework.study.com]
- 17. mt.com [mt.com]
- 18. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 19. reddit.com [reddit.com]
- 20. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 21. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 22. iiste.org [iiste.org]
- 23. moravek.com [moravek.com]
Addressing degradation of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol under acidic conditions
Here is the Technical Support Center guide for 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol .
Topic: Troubleshooting Degradation Under Acidic Conditions
Document ID: TS-BZIM-042 | Version: 2.1 | Status: Active
Executive Summary & Chemical Context
The Core Issue: Researchers frequently observe degradation of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol (hereafter Compound A ) during acidic workups (e.g., HCl salt formation) or acidic HPLC analysis.
The Chemistry: Compound A features a 2-aminobenzimidazole motif.[1] Structurally, the bond connecting the piperidine nitrogen to the benzimidazole C2 position resembles a cyclic guanidine/amidine system . While generally robust, this C2–N bond is susceptible to acid-catalyzed hydrolysis, particularly under heat or prolonged exposure to strong aqueous acids.
Support Scope: This guide addresses:
-
Differentiation between salt formation and hydrolysis.
-
Identification of cleavage products (Benzimidazolone).
-
Stabilization protocols for isolation and analysis.
Diagnostic Module: Is Your Compound Degrading?
Before altering your workflow, confirm if the "impurity" is a degradation product or a synthesis artifact.
Symptom 1: New Peaks in HPLC/LC-MS
If you observe new peaks after exposing Compound A to acidic media (0.1% TFA, 1N HCl, etc.), check for these specific mass shifts:
| Potential Impurity | Structure/Name | Mass Shift ( | Mechanism |
| Degradant A (Primary) | 1,3-dihydro-2H-benzo[d]imidazol-2-one (Benzimidazolone) | -99 Da (relative to parent) | Hydrolysis (C2-N Cleavage) |
| Degradant B | Piperidin-4-ol | Not UV Active (usually) | Hydrolysis (C2-N Cleavage) |
| Degradant C | Dehydrated Parent (Tetrahydropyridine derivative) | -18 Da | Acid-Catalyzed Elimination (of 4-OH) |
Symptom 2: Loss of Yield during Recrystallization
-
Observation: You dissolved the free base in hot ethanolic HCl, but upon cooling, the recovery is low, or the solid has a different melting point.
-
Diagnosis: High temperature + Strong Acid = Hydrolysis. The benzimidazolone byproduct is often less soluble and may co-precipitate.
Mechanistic Insight: The "Why"
Understanding the mechanism is the only way to prevent recurrence. The degradation is not random; it is a specific acid-catalyzed nucleophilic attack at the C2 position.
Pathway Visualization
The following diagram illustrates the critical failure point: the hydrolysis of the guanidine-like bond.
Figure 1: Acid-catalyzed hydrolysis pathway of the 2-aminobenzimidazole motif.[1][2][3][4]
Mitigation Protocols (The "Fix")
Protocol A: Safe Salt Formation (HCl Salt)
Objective: Convert the free base to the Hydrochloride salt without triggering hydrolysis.
The Error: Adding concentrated HCl to a hot solution. The Fix: Cold, anhydrous addition.
-
Dissolution: Dissolve 1 eq of Compound A in anhydrous Ethanol or Isopropanol (IPA) at room temperature (20–25°C). Do not heat.
-
Acidification: Cool the solution to 0–5°C (Ice bath).
-
Addition: Dropwise add 1.1 eq of HCl in Dioxane (4M) or HCl in Ethanol . Avoid aqueous HCl.
-
Precipitation: Stir at 0°C for 30 minutes. Dilute with Diethyl Ether or MTBE to force precipitation.
-
Filtration: Filter immediately. Wash with cold Ether.
-
Drying: Vacuum dry at <40°C.
Protocol B: HPLC Method Adjustment
Objective: Analyze the compound without degrading it on the column.
The Error: Using 0.1% TFA (pH ~2) with a column oven at 50°C. The Fix: Higher pH modifier or lower temperature.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.5) | Buffers pH away from the hydrolysis danger zone (pH < 2). |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Column Temp | 25°C - 30°C | Heat exponentially increases hydrolysis rates. |
| Run Time | Keep short (<15 min) | Minimize on-column residence time. |
Frequently Asked Questions (FAQs)
Q1: I see a peak at [M-18]. Is this hydrolysis? A: No. A mass loss of 18 Da indicates dehydration (loss of H₂O). This occurs at the piperidin-4-ol moiety, creating a double bond (tetrahydropyridine). This usually requires very strong acid (e.g., H₂SO₄) and heat. If you see this, your conditions are too harsh (dehydration is an E1 elimination mechanism).
Q2: Can I use TFA for Boc-deprotection of the piperidine precursor? A: Yes, but with caution. The 2-aminobenzimidazole ring is generally stable in TFA/DCM (1:1) at room temperature for 1–2 hours.
-
Warning: Do not reflux. Do not leave overnight. Quench immediately with saturated NaHCO₃ to neutralize before concentration.
Q3: My compound turns pink/brown in acid. Why? A: Benzimidazoles are susceptible to oxidation to N-oxides or formation of radical cations if exposed to air and light in solution. This is often an oxidative issue, not hydrolysis.[5]
-
Solution: Degas your solvents and store the solid under Nitrogen/Argon.
Q4: How do I remove the Benzimidazolone impurity if it forms? A: Benzimidazolone (the degradant) has very poor solubility in organic solvents (DCM, Chloroform) compared to the product.
-
Purification: Suspend the crude mixture in DCM. The product (Compound A) will dissolve (or can be extracted), while the benzimidazolone degradant often remains as a solid. Filter it off.
Troubleshooting Decision Tree
Use this logic flow to resolve stability issues in real-time.
Figure 2: Rapid diagnostic logic for impurity identification.
References & Authority
-
Benzimidazole Stability Profile:
-
Source: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews. (Foundational text establishing the stability limits of the imidazole ring vs. 2-substituted derivatives).
-
Context: Confirms that while the ring is stable, 2-amino/amidine substituents are the primary site of hydrolysis.
-
-
ICH Guidelines for Stability (Q1A R2):
-
Source: International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products."[6]
-
Context: Defines the protocols for "Forced Degradation" studies (Acid/Base stress testing) required to validate these findings.
-
-
Synthesis of 2-Substituted Benzimidazoles:
-
Source:Journal of Medicinal Chemistry (Various). See specifically syntheses involving Astermizole or Mizolastine intermediates, which share the 1-(benzimidazol-2-yl)piperidine scaffold.
-
Context: These papers typically utilize mild acidic deprotection (TFA/DCM) but avoid aqueous reflux, supporting the protocols defined above.
-
(General Search for Scaffold)
-
Disclaimer: This guide is intended for research and development purposes. All experimental modifications should be validated within your specific laboratory environment.
Sources
- 1. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 2-substituted benzimidazole synthesis
Technical Support Ticket #8842: Overcoming Steric Hindrance in Benzimidazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Priority: Critical
Welcome to the Benzimidazole Synthesis Support Hub
You are likely here because your standard cyclization protocol—which works perfectly for simple alkyl or aryl groups—has failed. You are observing unreacted starting material, stalling at the intermediate amide/Schiff base, or significant decomposition.
When synthesizing 2-substituted benzimidazoles with bulky groups (e.g., tert-butyl, ortho-substituted aryls, or adamantyl), the primary failure mode is steric shielding of the electrophilic carbon . This prevents the nucleophilic attack required for ring closure.
This guide moves beyond standard textbook recipes. We treat your synthesis as a debugging process, offering three distinct "Modules" (workflows) ranging from optimized standard protocols to high-energy interventions.
Module 1: The Phillips Condensation Upgrade (Acid-Catalyzed)
Best for: Bulky carboxylic acids where thermal stability is not an issue. The Glitch: Standard reflux in 4N HCl fails because the activation energy required to overcome the steric barrier is not reached before solvent evaporation or degradation.
The Fix: Microwave-Assisted Polyphosphoric Acid (PPA) Cyclization
Microwave irradiation is not just "fast heating." It provides direct energy transfer to the polar transition state of the cyclization step, often bypassing the steric energy barrier that blocks thermal heating.
Protocol:
-
Mix: Combine equimolar amounts of 1,2-phenylenediamine and your bulky carboxylic acid in a microwave vial.
-
Solvent: Add Polyphosphoric Acid (PPA) (approx. 1–2 g per mmol of reactant). Note: PPA acts as both solvent and Lewis acid catalyst.
-
Irradiate: Seal and heat to 180°C–200°C for 10–15 minutes (Power: 150–200W).
-
Workup: Pour the hot syrup immediately into crushed ice/water (PPA solidifies if cooled slowly). Neutralize with
to precipitate the product.
Why it works: PPA is a non-volatile, strong dehydrating agent. The high temperature achievable in PPA, combined with microwave dielectric heating, forces the elimination of water even in sterically congested environments.
Module 2: The Oxidative Route (Aldehyde + Diamine)
Best for: Bulky aldehydes (e.g., o-nitrobenzaldehyde, mesitaldehyde). The Glitch: The reaction stalls at the Schiff base (imine) intermediate. The bulky group prevents the rotation required for the second nitrogen to attack the imine carbon.
The Fix: Sodium Metabisulfite ( ) Adduct Formation
Instead of relying on slow air oxidation, we use a bisulfite adduct to activate the aldehyde and increase solubility.
Protocol:
-
Activation: Dissolve the bulky aldehyde (1 equiv) in ethanol/water (3:1). Add
(1 equiv) and stir for 15 min. -
Addition: Add 1,2-phenylenediamine (1 equiv).
-
Reflux: Heat to reflux for 4–6 hours.
-
Observation: The bisulfite adduct creates a water-soluble intermediate that is more susceptible to nucleophilic attack by the diamine, facilitating the ring closure even with steric bulk.
Module 3: The "Nuclear Option" (Stepwise Coupling)
Best for: "Impossible" substrates (e.g., quaternary carbons adjacent to the carbonyl) where direct condensation fails completely. The Glitch: The amine cannot attack the carboxylic acid due to electronic deactivation or extreme steric blocking.
The Fix: HATU-Mediated Amide Formation Acid Cyclization
We decouple the two steps. First, we force the amide bond formation using a high-power coupling reagent (HATU), then we force cyclization using acid.
Protocol:
-
Step A (Amide Formation):
-
Dissolve bulky acid (1 equiv) in dry DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 min to activate.
-
Add 1,2-phenylenediamine (1.0 equiv).[1] Stir at RT for 2–12 hours.
-
Check: TLC should show complete conversion to the mono-amide (intermediate).
-
-
Step B (Cyclization):
-
Do not isolate. Add glacial acetic acid (or neat TFA if resistant) to the reaction mixture.
-
Heat to 80°C–100°C for 2 hours.
-
The acid catalyzes the dehydration of the mono-amide to the benzimidazole.
-
Why HATU? HATU generates an active ester (7-azabenzotriazole) that benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the coupling rate significantly compared to HBTU or EDC, which is crucial for hindered substrates.
Visualizing the Mechanism & Failure Points
The following diagram illustrates the critical "Steric Gate" where bulky groups (
Caption: The "Steric Gate" represents the rotational barrier created by bulky groups. Standard heating often lacks the energy to cross this barrier, leading to reversion. Microwave or Acid Catalysis forces the pathway forward.
Data Comparison: Selecting Your Method
| Feature | Phillips (HCl Reflux) | Microwave (PPA) | Oxidative ( | HATU Stepwise |
| Steric Tolerance | Low | High | Medium | Very High |
| Reaction Time | 12–24 Hours | 10–20 Mins | 4–6 Hours | 6–12 Hours |
| Yield (Bulky) | < 30% | 70–90% | 60–80% | 85–95% |
| Cost | Low | Low | Low | High (Reagents) |
| Primary Risk | Incomplete Reaction | Charring/Overheating | Incomplete Oxidation | Racemization (if chiral) |
Troubleshooting Q&A
Q: I am using the Microwave method (Module 1), but my product is a black tar. A: PPA can cause charring at high temperatures if the mixture is not homogenous.
-
Fix: Ensure the diamine and acid are finely ground and mixed before adding PPA.
-
Fix: Pulse the microwave heating (e.g., 1 min on, 30 sec off) to prevent localized hotspots.
Q: In Module 3 (HATU), I see the mono-amide spot on TLC, but it won't cyclize even with acetic acid. A: Acetic acid might be too weak for extremely hindered amides.
-
Fix: Switch to Methanesulfonic acid (MsOH) or TFA . Add 5 equivalents to the DMF solution and heat to 80°C. The stronger proton source is required to protonate the amide carbonyl oxygen, making it electrophilic enough for the second amine to attack.
Q: My aldehyde substrate is sensitive to oxidation. Can I use Module 2? A: If your aldehyde is sensitive, avoid air oxidation methods.
-
Fix: Use the
method described. It is anaerobic in nature during the adduct formation and milder than using or oxone.
Q: Can I use water as a solvent for Green Chemistry compliance? A: For bulky substrates, water is usually a poor choice due to the "Hydrophobic Effect." The bulky groups will aggregate, preventing reaction.
-
Fix: Use a co-solvent system like Ethanol/Water (1:1) or Glycerol (which allows higher temperatures and is biodegradable).
Decision Tree: Workflow Optimization
Caption: Follow this logic flow to select the starting protocol. If the primary recommendation yields poor results, follow the dashed line to the next escalation level.
References
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society. Link
-
Dubey, R., & Moorthy, N. (2007).[2][3] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative. Chemical & Pharmaceutical Bulletin. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[4][5] An Efficient Peptide Coupling Additive. Journal of the American Chemical Society. (Fundamental basis for HATU efficiency). Link
-
Ridley, H. F., et al. (1965). The preparation of 2-substituted benzimidazoles from aldehydes and o-phenylenediamine. Journal of Heterocyclic Chemistry. (Basis for Bisulfite method). Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Reference for HATU/PyBOP mechanism). Link
Sources
- 1. Frontiers | Copper complexes containing o-phenylenediamine-based pentadentate ligands catalyze TEMPO-mediated alcohol oxidation [frontiersin.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. chempep.com [chempep.com]
A Comprehensive Guide to the 1H-NMR Spectral Analysis of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol: An In-depth Comparison and Interpretation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those integrating privileged scaffolds like benzimidazole and piperidine, form the backbone of numerous therapeutic agents.[1] 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol is one such molecule of interest, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for its structural verification and purity assessment.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed walkthrough of the ¹H-NMR spectral analysis of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol. We will delve into the theoretical prediction of the spectrum, a detailed experimental protocol, an in-depth interpretation of the spectral data, and a comparison with alternative analytical techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.
Theoretical ¹H-NMR Predictions
Before acquiring an experimental spectrum, a thorough understanding of the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule is crucial. This predictive analysis is based on the well-established principles of NMR spectroscopy and empirical data from similar chemical environments.
The structure of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol, with its constituent protons labeled for clarity, is presented below.
Caption: Molecular structure of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol with proton labeling.
Based on this structure, we can predict the ¹H-NMR spectrum. DMSO-d₆ is often the solvent of choice for benzimidazole derivatives as it effectively dissolves them and allows for the observation of the N-H proton.[2]
| Protons | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Integration | Rationale |
| Benzimidazole N-H | 12.0 - 13.6 | Broad singlet (br s) | 1H | Highly deshielded due to the aromatic ring current and intermolecular hydrogen bonding with the DMSO solvent. The signal is often broad due to quadrupolar broadening from the adjacent nitrogen and chemical exchange.[2] |
| Benzimidazole Ar-H | 7.0 - 8.3 | Multiplet (m) | 4H | Protons on the benzene ring of the benzimidazole core resonate in the typical aromatic region. The exact shifts and splitting patterns depend on the electronic environment.[2] |
| Piperidine H-4 | 3.5 - 4.0 | Multiplet (m) | 1H | This proton is attached to the carbon bearing the hydroxyl group, leading to a downfield shift. |
| Piperidine H-2ax, H-6ax | 2.8 - 3.2 | Multiplet (m) | 2H | Axial protons adjacent to the nitrogen atom. |
| Piperidine H-2eq, H-6eq | 3.2 - 3.6 | Multiplet (m) | 2H | Equatorial protons adjacent to the nitrogen atom, often shifted downfield relative to the axial protons. |
| Piperidine H-3ax, H-5ax | 1.5 - 1.9 | Multiplet (m) | 2H | Axial protons on the piperidine ring. |
| Piperidine H-3eq, H-5eq | 1.9 - 2.3 | Multiplet (m) | 2H | Equatorial protons on the piperidine ring. |
| Hydroxyl O-H | 4.5 - 5.5 | Broad singlet (br s) or disappears with D₂O exchange | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. It often appears as a broad signal and will exchange with D₂O.[3] |
Experimental Protocol for ¹H-NMR Data Acquisition
The quality and reproducibility of NMR data are critically dependent on a meticulous experimental setup. The following protocol outlines the standard procedure for acquiring a high-resolution ¹H-NMR spectrum.
Caption: Workflow for ¹H-NMR spectral acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol into a clean, dry vial.
-
Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (using a 400 MHz spectrometer as an example):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate all the signals to determine the relative number of protons for each resonance.
-
Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.
-
Detailed Spectral Interpretation
A hypothetical ¹H-NMR spectrum of 1-(1H-Benzo[d]imidazol-2-yl)piperidin-4-ol in DMSO-d₆ is interpreted below, based on the predicted values and data from analogous compounds.[4][5]
-
δ 12.5 ppm (br s, 1H): This highly downfield and broad signal is characteristic of the benzimidazole N-H proton . Its significant deshielding is a result of the aromatic ring's anisotropy and strong hydrogen bonding with the DMSO-d₆ solvent.[2] A D₂O exchange experiment would confirm this assignment, as the peak would disappear.
-
δ 7.10-7.50 ppm (m, 4H): This multiplet corresponds to the four aromatic protons of the benzimidazole ring. The complexity of the multiplet arises from the coupling between these protons.
-
δ 4.85 ppm (br s, 1H): This broad singlet is assigned to the hydroxyl (O-H) proton of the piperidine ring. Its chemical shift is variable, and the broadness is due to chemical exchange. This peak would also disappear upon D₂O exchange.
-
δ 3.75 ppm (m, 1H): This multiplet is attributed to the proton at the C-4 position of the piperidine ring (H-4), which is deshielded by the adjacent hydroxyl group.
-
δ 3.40 ppm (m, 2H) and δ 3.00 ppm (m, 2H): These multiplets represent the protons on the C-2 and C-6 positions of the piperidine ring, which are adjacent to the nitrogen atom. The chemical non-equivalence of the axial and equatorial protons leads to these distinct signals.
-
δ 2.10 ppm (m, 2H) and δ 1.70 ppm (m, 2H): These multiplets in the upfield region are assigned to the protons on the C-3 and C-5 positions of the piperidine ring. Again, the axial and equatorial protons are expected to be chemically non-equivalent.
Comparison with Alternative Spectroscopic Techniques
While ¹H-NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C-NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | Each unique carbon atom gives a distinct signal, simplifying the spectrum. | Lower sensitivity than ¹H-NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula and fragmentation patterns. | High sensitivity and accuracy in mass determination. | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., O-H, N-H, C=N). | Rapid and non-destructive. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous structural determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
References
- Evaluation of the test compounds using Lipinski's rule 2 Characterization o - Dove Medical Press. (n.d.).
- c7dt02584j1.pdf - The Royal Society of Chemistry. (n.d.).
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives - TSI Journals. (n.d.). Retrieved February 23, 2026, from [Link]
- SUPPLEMENTARY INFORMATION. (n.d.).
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010, October 1).
-
1 H NMR data of the studied compounds. | Download Table - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem. (n.d.).
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as - Semantic Scholar. (n.d.). Retrieved February 23, 2026, from [Link]
- Chemical shifts. (n.d.).
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011, September 1). Retrieved February 23, 2026, from [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008, June 15). Retrieved February 23, 2026, from [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (2014, July 16). Retrieved February 23, 2026, from [Link]
-
(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Retrieved February 23, 2026, from [Link]
-
1H NMR spectra - Rsc.org. (n.d.). Retrieved February 23, 2026, from [Link]
-
(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(piperidin-4-yl)methanone | Pharmaffiliates. (n.d.). Retrieved February 23, 2026, from [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. (2015, October 15). Retrieved February 23, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
